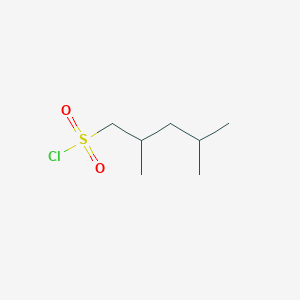

2,4-Dimethylpentane-1-sulfonyl chloride

説明

Structure

3D Structure

特性

IUPAC Name |

2,4-dimethylpentane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ClO2S/c1-6(2)4-7(3)5-11(8,9)10/h6-7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZSAASKRJUBBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 2,4 Dimethylpentane 1 Sulfonyl Chloride and Alkyl Sulfonyl Chlorides

Nucleophilic Substitution Reactions at the Sulfonyl Sulfur Center

Nucleophilic substitution at the tetracoordinate, hexavalent sulfur atom of sulfonyl chlorides (R-SO₂Cl) is a cornerstone of organic sulfur chemistry. While extensive research has focused on arenesulfonyl chlorides, the principles governing these reactions are broadly applicable to alkanesulfonyl chlorides, including structurally complex examples like 2,4-dimethylpentane-1-sulfonyl chloride. The reaction mechanisms are more nuanced than those at a saturated carbon center, with debates often centering on a continuum between a concerted process and a stepwise pathway. nih.govmdpi.com

Sₙ1 and Sₙ2 Pathways

The classical Sₙ1 (Substitution Nucleophilic Unimolecular) and Sₙ2 (Substitution Nucleophilic Bimolecular) paradigms, well-established for alkyl halides, provide a foundational framework for understanding reactions at the sulfonyl sulfur. masterorganicchemistry.comorganic-chemistry.org However, direct analogies must be drawn with caution.

The Sₙ2 pathway at a sulfonyl sulfur involves a concerted, single-step mechanism where the nucleophile attacks the sulfur atom as the chloride leaving group departs. ulethbridge.ca This process proceeds through a single transition state and, analogous to Sₙ2 reactions at a chiral carbon, results in the inversion of configuration at the sulfur center. organic-chemistry.orgtandfonline.comnih.gov For primary and secondary alkanesulfonyl chlorides, the Sₙ2 mechanism is generally considered the dominant pathway under most solvolytic conditions. nih.govbeilstein-journals.org Given that 2,4-Dimethylpentane-1-sulfonyl chloride is a primary alkyl sulfonyl chloride, its reactions are expected to predominantly follow this bimolecular pathway.

Conversely, a pure Sₙ1 pathway , which would involve the slow, rate-determining formation of a highly unstable sulfonyl cation (RSO₂⁺), is energetically unfavorable and generally not observed in the solvolysis of sulfonyl chlorides. nih.govbeilstein-journals.org The high heterolytic bond-dissociation energies of the S-Cl bond argue against the formation of such an intermediate under typical solvolytic conditions. beilstein-journals.org Even for sterically hindered substrates, convincing evidence for a true Sₙ1 mechanism remains elusive. nih.govbeilstein-journals.org

| Feature | Sₙ1 Pathway (Largely Hypothetical) | Sₙ2 Pathway (Dominant) |

|---|---|---|

| Molecularity | Unimolecular (rate depends only on [RSO₂Cl]) | Bimolecular (rate depends on [RSO₂Cl] and [Nucleophile]) |

| Kinetics | First-order | Second-order |

| Mechanism | Stepwise (dissociation then nucleophilic attack) | Concerted (simultaneous attack and departure) |

| Intermediate | Sulfonyl cation (RSO₂⁺) | None (only a transition state) |

| Stereochemistry | Racemization (if sulfur were chiral) | Inversion of configuration |

| Substrate Preference | Favored by tertiary substrates (not observed) | Favored by methyl and primary substrates |

Addition-Elimination Mechanisms and Intermediates

An alternative to the concerted Sₙ2 pathway is the stepwise addition-elimination (A-E) mechanism , also referred to as SₐN (Substitution, Addition-Nucleophilic). researchgate.net This pathway involves the initial attack of the nucleophile on the electrophilic sulfur atom to form a transient, pentacoordinate sulfurane intermediate. nih.govdntb.gov.ua This intermediate typically adopts a trigonal bipyramidal (TBP) geometry. In the subsequent elimination step, the leaving group (chloride) departs from the intermediate to yield the final product. nih.gov

The formation of a stable intermediate distinguishes this mechanism from a concerted Sₙ2 process, which only involves a transition state. youtube.com While the chloride-chloride exchange in arenesulfonyl chlorides has been shown to proceed via a concerted Sₙ2 mechanism, the analogous reaction for sulfonyl fluorides follows the A-E pathway, indicating that the stability of the intermediate and the nature of the leaving group are critical factors. dntb.gov.uanih.gov

The stereochemical outcome of the A-E mechanism depends on the positions of the entering nucleophile and the leaving group in the TBP intermediate. nih.gov If both groups occupy axial positions (diaxial), the reaction proceeds with inversion of configuration, mimicking an Sₙ2 result. Retention of configuration is possible if one group is axial and the other is equatorial. nih.gov Depending on the nucleophile, substituents, and solvent, the actual mechanism for a sulfonyl chloride can be viewed as a spectrum, shifting from a "tight" concerted Sₙ2 transition state to a "looser" transition state with more A-E character and a more defined intermediate. researchgate.net

Influence of Alkyl Branching on Reaction Kinetics and Stereochemical Outcomes

The structure of the alkyl group in R-SO₂Cl significantly impacts the reaction rate. For 2,4-Dimethylpentane-1-sulfonyl chloride, the alkyl chain is branched at the β- and δ-carbons relative to the sulfonyl group.

In typical Sₙ2 reactions, steric hindrance from alkyl branching dramatically decreases the reaction rate, as the bulky groups impede the backside attack of the nucleophile. masterorganicchemistry.comulethbridge.ca Following this principle, the order of reactivity is generally methyl > primary > secondary >> tertiary. masterorganicchemistry.com The branching in the 2,4-dimethylpentyl group, although not directly at the α-carbon, would be expected to sterically hinder the approach of a nucleophile to the sulfur center, leading to a slower reaction rate compared to unbranched primary alkanesulfonyl chlorides like 1-hexanesulfonyl chloride.

| Substituent (X) in X-C₆H₄SO₂Cl | Relative Rate (k/k₀) | Dominant Effect |

|---|---|---|

| H (Unsubstituted) | 1.00 | Reference |

| 4-Methyl | 0.50 | Electronic (Inductive) |

| 2,4,6-Trimethyl | 4.59 | Steric Acceleration |

| 2,4,6-Triisopropyl | 2.80 | Steric Acceleration |

The stereochemical outcome for reactions at the sulfonyl sulfur is consistently inversion of configuration for concerted Sₙ2 pathways. nih.gov Since the alkyl group in 2,4-Dimethylpentane-1-sulfonyl chloride is not chiral at the α-carbon, reactions will not directly probe stereochemistry at that position.

Solvent Effects on Solvolysis Mechanisms

The solvent plays a crucial role in the solvolysis of alkyl sulfonyl chlorides, influencing both the reaction rate and the mechanistic pathway. The effects of the solvent can be quantitatively analyzed using the extended Grunwald-Winstein equation:

log(k/k₀) = lNT + mYCl

Here, k and k₀ are the solvolysis rate constants in a given solvent and a reference solvent (80% ethanol/20% water), respectively. NT is the solvent nucleophilicity parameter, and YCl is the solvent ionizing power parameter for a chloride leaving group. The sensitivity parameters, l and m, provide insight into the transition state structure. beilstein-journals.orgbeilstein-journals.org A large l value indicates high sensitivity to solvent nucleophilicity, characteristic of an Sₙ2 mechanism, while a large m value suggests a high degree of charge separation in the transition state, indicative of an Sₙ1-like process. beilstein-journals.orgkoreascience.kr

For most alkanesulfonyl and arenesulfonyl chlorides, the l/m ratio is greater than 1.0, which is consistent with a bimolecular Sₙ2 mechanism where nucleophilic participation by the solvent is significant. koreascience.kr Polar protic solvents can stabilize the departing chloride ion through hydrogen bonding and assist in breaking the S-Cl bond. Polar aprotic solvents, on the other hand, tend to enhance the reactivity of added nucleophiles.

Kinetic solvent isotope effect (KSIE) studies, comparing reaction rates in H₂O versus D₂O, also support a bimolecular mechanism. The KSIE values for sulfonyl chlorides are typically in the range of 1.3 to 1.8, suggesting that the solvent is involved as a nucleophile in the rate-determining step, often with a degree of general-base catalysis from a second solvent molecule. nih.gov

| Sulfonyl Chloride | l value (Sensitivity to NT) | m value (Sensitivity to YCl) | l/m Ratio | Proposed Mechanism |

|---|---|---|---|---|

| Benzenesulfonyl chloride | 1.01 - 1.10 | 0.61 | ~1.72 | Sₙ2 |

| p-Nitrobenzenesulfonyl chloride | 1.02 | 0.74 | 1.38 | Sₙ2 |

| 4-(Acetylamino)-1-naphthalenesulfonyl chloride | 0.76 | 0.37 | 2.05 | Sₙ2 |

| 4-(Chlorosulfonyl)biphenyl | 0.60 | 0.47 | 1.28 | Dissociative Sₙ2 |

Radical-Mediated Transformations

Beyond nucleophilic substitution, alkyl sulfonyl chlorides are also valuable precursors for the generation of sulfonyl radicals. These highly reactive intermediates can participate in a variety of useful synthetic transformations that are mechanistically distinct from the ionic pathways described above.

Generation of Sulfonyl Radicals from Alkyl Sulfonyl Chlorides

Sulfonyl radicals (RSO₂•) can be readily generated from alkyl sulfonyl chlorides under mild conditions using modern photochemical methods. rsc.orgresearchgate.net Visible-light photoredox catalysis has emerged as a particularly powerful strategy. acs.orgresearchgate.net

In a typical photoredox cycle, a photocatalyst (often an iridium or ruthenium complex) absorbs visible light and is promoted to an excited state. This excited-state catalyst can then engage in a single-electron transfer (SET) with the alkyl sulfonyl chloride. This electron transfer leads to the cleavage of the S-Cl bond, generating a sulfonyl radical and a chloride anion. nih.gov This process can be achieved under redox-neutral conditions without the need for stoichiometric oxidants or reductants. rsc.org

Once formed, the sulfonyl radical is a versatile intermediate. It can undergo addition reactions with unsaturated systems like alkenes and alkynes, enabling the formation of new carbon-sulfur bonds and the synthesis of complex sulfone-containing molecules. acs.orgresearchgate.net The radical nature of these transformations allows for reaction pathways and product outcomes that are complementary to traditional ionic reactions.

Radical Addition Reactions

The reactions of alkyl sulfonyl chlorides, including branched structures like 2,4-dimethylpentane-1-sulfonyl chloride, can proceed through radical mechanisms, particularly in the presence of initiators such as light or peroxides. These reactions are valuable for forming carbon-sulfur and carbon-halogen bonds. The addition of sulfonyl radicals to unsaturated compounds like alkenes and alkynes is a key method for constructing highly functionalized sulfonyl compounds. nih.gov

The general mechanism for the radical addition of a sulfonyl chloride (RSO₂Cl) to an alkene involves several steps:

Initiation: The reaction is initiated by the homolytic cleavage of a more labile bond, often from a radical initiator, which then abstracts a chlorine atom from the sulfonyl chloride to generate a sulfonyl radical (RSO₂•). Alternatively, direct photolysis or thermal decomposition of some sulfonyl halides can generate the sulfonyl radical. wikipedia.org

Propagation: The sulfonyl radical adds to the double bond of the alkene. This addition typically occurs at the less substituted carbon atom, leading to the formation of a more stable (e.g., secondary or tertiary) carbon-centered radical. This new radical then abstracts a chlorine atom from another molecule of the sulfonyl chloride, yielding the final addition product and regenerating the sulfonyl radical to continue the chain reaction.

Termination: The reaction is terminated by the combination of any two radical species present in the mixture.

In the case of 2,4-dimethylpentane-1-sulfonyl chloride, the bulky alkyl group can influence the stereochemistry and regiochemistry of the addition. The addition of the 2,4-dimethylpentane-1-sulfonyl radical to an alkene would be followed by chlorine atom transfer to yield a β-chloro sulfone. Studies on similar systems, such as the radical addition of HBr to 2,4-dimethylpent-2-ene, highlight the formation of radical intermediates on the branched pentane (B18724) backbone. chegg.com The reactivity of the double bond in various alkenylsilanes toward radical addition has also been systematically investigated, providing insights into the factors that influence these reactions. rsc.org

The table below outlines the key steps in a typical radical chain addition involving an alkyl sulfonyl chloride.

| Step | Description | Generic Equation |

|---|---|---|

| Initiation | Formation of the sulfonyl radical from the sulfonyl chloride. | RSO₂Cl → RSO₂• + Cl• |

| Propagation (Step 1) | Addition of the sulfonyl radical to an alkene. | RSO₂• + CH₂=CHR' → RSO₂CH₂-C•HR' |

| Propagation (Step 2) | Chlorine atom transfer to the carbon radical, regenerating the sulfonyl radical. | RSO₂CH₂-C•HR' + RSO₂Cl → RSO₂CH₂-CHClR' + RSO₂• |

| Termination | Combination of radical species to form stable products. | 2 RSO₂• → RSO₂-SO₂R |

Desulfonylative Reactions

Desulfonylative reactions, also known as desulfitative reactions, represent a significant class of transformations for sulfonyl chlorides where the sulfonyl group is extruded as sulfur dioxide (SO₂). researchgate.net These reactions have become a powerful tool in organic synthesis, particularly for forming new carbon-carbon or carbon-heteroatom bonds through cross-coupling processes. These transformations are typically catalyzed by transition metals such as palladium. researchgate.netresearchgate.net

The general mechanism involves the oxidative addition of the sulfonyl chloride to a low-valent transition metal catalyst (e.g., Pd(0)). This is followed by the extrusion of SO₂ from the resulting metal complex to form an organometallic intermediate. This intermediate can then participate in various coupling reactions with a suitable partner.

For 2,4-dimethylpentane-1-sulfonyl chloride, a desulfonylative coupling reaction would proceed as follows:

Oxidative Addition: The sulfonyl chloride adds to the metal catalyst.

SO₂ Extrusion: The sulfonyl group is eliminated as sulfur dioxide gas, forming an alkyl-metal-chloride complex.

Transmetalation/Reductive Elimination: The alkyl-metal complex reacts with a coupling partner (e.g., an organoboron or organotin reagent in Suzuki or Stille coupling, respectively), followed by reductive elimination to yield the final cross-coupled product and regenerate the catalyst.

These reactions provide a pathway to convert the C-S bond of the sulfonyl chloride into a new C-C bond, effectively using the sulfonyl chloride as an alkyl halide surrogate. The key factor determining whether a reaction proceeds via sulfonylation or desulfonylation is often the reaction conditions, including temperature and the specific catalyst system employed. researchgate.net

Ionic Reactions and Rearrangements

Alkyl sulfonyl chlorides are reactive electrophiles that can undergo nucleophilic substitution at the sulfur atom. For primary alkanesulfonyl chlorides like 2,4-dimethylpentane-1-sulfonyl chloride, these reactions typically proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. nih.gov In this concerted process, a nucleophile attacks the electrophilic sulfur atom, and the chloride ion departs simultaneously. The bulky 2,4-dimethylpentyl group can sterically hinder the approach of the nucleophile, potentially slowing the reaction rate compared to less branched analogs.

Solvolysis reactions of sulfonyl chlorides in hydroxylic solvents provide valuable mechanistic information. nih.gov The reaction rates are sensitive to both the solvent's nucleophilicity and its ionizing power, which is consistent with an Sₙ2 pathway.

Under strongly basic conditions, alkanesulfonyl chlorides that possess a hydrogen atom on the α-carbon can undergo an elimination-addition mechanism via a highly reactive "sulfene" intermediate (RCH=SO₂). wikipedia.org However, for 2,4-dimethylpentane-1-sulfonyl chloride, this pathway is less probable under typical nucleophilic substitution conditions compared to direct displacement at the sulfur center.

Ionic reactions involving cyclic imines and alkanesulfonyl chlorides can lead to the formation of N-alkanesulfonyliminium ions. These intermediates are then susceptible to attack by nucleophiles present in the reaction medium, such as water or chloride anions, leading to a variety of products instead of the expected β-sultams that form with linear imines. researchgate.net Due to the primary nature of the carbon attached to the sulfonyl group in 2,4-dimethylpentane-1-sulfonyl chloride, rearrangements involving the alkyl backbone via a carbocation intermediate (Sₙ1-type reaction at carbon) are generally not observed, as the formation of a primary carbocation is energetically unfavorable.

Computational and Theoretical Analysis of Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of reactions involving sulfonyl chlorides. mdpi.comdntb.gov.ua DFT calculations allow for the detailed study of potential energy surfaces, providing insights into the structures and energies of reactants, transition states, and intermediates.

For reactions at the sulfonyl group, such as the nucleophilic substitution of the chloride, DFT studies can distinguish between different possible mechanisms. For example, calculations on the chloride-chloride exchange reaction in arenesulfonyl chlorides have shown that the reaction proceeds through a single, central transition state, which is characteristic of a concerted Sₙ2 mechanism. mdpi.comdntb.gov.ua In contrast, for a fluoride (B91410) exchange reaction, DFT calculations revealed a stepwise addition-elimination mechanism involving a high-energy sulfurane intermediate. mdpi.comdntb.gov.ua Similar computational approaches can be applied to 2,4-dimethylpentane-1-sulfonyl chloride to model its reactions with various nucleophiles.

DFT is also used to investigate more complex reaction pathways, such as transition-metal-catalyzed reactions. In these cases, calculations can help identify the key intermediates and determine the energy barriers for crucial steps like oxidative addition, SO₂ extrusion in desulfonylative couplings, and reductive elimination. nih.gov These theoretical studies complement experimental findings and provide a deeper understanding of the reaction's underlying electronic and structural factors.

The reactivity of a molecule can be predicted by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com For an electrophile like 2,4-dimethylpentane-1-sulfonyl chloride, the energy and location of the LUMO are particularly important. The LUMO represents the ability of the molecule to accept an electron from a nucleophile (which has a high-energy HOMO).

In alkyl sulfonyl chlorides, the LUMO is typically an antibonding orbital (σ*) associated with the sulfur-chlorine bond. This localization indicates that the sulfur atom is the primary electrophilic center and the S-Cl bond is the one most likely to be broken upon nucleophilic attack. The energy of the LUMO can be correlated with the molecule's reactivity; a lower LUMO energy generally implies higher reactivity toward nucleophiles. researchgate.netstmjournals.in

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is another critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com By calculating these parameters for 2,4-dimethylpentane-1-sulfonyl chloride, its reactivity can be compared with that of other sulfonyl chlorides, and predictions can be made about its behavior in various chemical reactions.

| Parameter | Significance | Prediction for 2,4-Dimethylpentane-1-sulfonyl chloride |

|---|---|---|

| E_HOMO | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Relatively low, characteristic of an electrophile. |

| E_LUMO | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Low, with localization on the S-Cl σ* orbital, indicating an electrophilic sulfur center. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; relates to chemical reactivity and stability. | A moderate to large gap would indicate reasonable kinetic stability. |

The branched structure of the 2,4-dimethylpentyl group significantly influences the reactivity of 2,4-dimethylpentane-1-sulfonyl chloride through steric and conformational effects. Conformational analysis, often aided by computational methods like molecular mechanics or DFT, is used to determine the stable three-dimensional arrangements of the molecule. ucl.ac.uk

The bulky isopropyl groups at the 2- and 4-positions of the pentane chain restrict rotation around the C-C single bonds, leading to a limited number of low-energy conformations. This conformational rigidity can, in turn, affect the accessibility of the reactive sulfonyl chloride group.

Steric hindrance is a major factor in reactions involving branched alkyl sulfonyl chlorides. ua.edu The large alkyl group can shield the electrophilic sulfur atom, impeding the approach of nucleophiles in Sₙ2-type reactions. mdpi.comdntb.gov.ua This steric bulk can lead to significantly lower reaction rates compared to linear or less-branched analogs like methanesulfonyl chloride or ethanesulfonyl chloride. DFT calculations can quantify these steric effects by modeling the transition states and calculating the activation energies, demonstrating how steric congestion raises the energy barrier for the reaction. mdpi.comdntb.gov.ua In some cases, extreme steric hindrance can alter the reaction mechanism altogether, favoring pathways that avoid a sterically demanding transition state.

Derivatization and Synthetic Utility of 2,4 Dimethylpentane 1 Sulfonyl Chloride

Formation of Sulfonamides

Sulfonamides are a critical class of compounds, renowned for their presence in a wide array of therapeutic agents. nih.govprinceton.edu The synthesis of sulfonamides from 2,4-Dimethylpentane-1-sulfonyl chloride is typically achieved through its reaction with primary or secondary amines. organic-chemistry.org

The reaction of 2,4-Dimethylpentane-1-sulfonyl chloride with primary or secondary amines is a direct and efficient method for forming the sulfonamide (S-N) bond. organic-chemistry.org This transformation, a variant of the Schotten-Baumann reaction, involves the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride. fishersci.co.uk The subsequent elimination of a chloride ion yields a protonated sulfonamide intermediate. A base, such as pyridine (B92270) or triethylamine (B128534), is typically included in the reaction mixture to neutralize the hydrochloric acid generated, driving the reaction to completion. fishersci.co.ukresearchgate.net

The general protocol involves combining the sulfonyl chloride with the amine in an aprotic solvent, followed by the addition of a base. researchgate.net The reaction is often robust and proceeds rapidly, yielding the desired sulfonamide product. nih.gov This method is broadly applicable to a diverse range of amines, allowing for the synthesis of a wide variety of sulfonamide derivatives. princeton.edu

| Amine Substrate | Product | Reaction Conditions |

|---|---|---|

| Aniline | N-phenyl-2,4-dimethylpentane-1-sulfonamide | Pyridine, Dichloromethane (B109758), Room Temp. |

| Morpholine | 4-((2,4-dimethylpentan-1-yl)sulfonyl)morpholine | Triethylamine, Dichloromethane, 0 °C to Room Temp. |

| Benzylamine | N-benzyl-2,4-dimethylpentane-1-sulfonamide | Triethylamine, Tetrahydrofuran, Room Temp. |

| Piperidine | 1-((2,4-dimethylpentan-1-yl)sulfonyl)piperidine | Pyridine, Dichloromethane, Room Temp. |

While the amidation reaction is generally efficient, challenges can arise when using sterically hindered amines. The bulky nature of the 2,4-dimethylpentyl group on the sulfonyl chloride, combined with a sterically demanding amine, can significantly slow down the reaction rate. To overcome this, more forcing conditions or alternative catalytic methods may be employed. For less nucleophilic or sterically hindered anilines, the use of catalysts such as indium can facilitate the sulfonylation process, leading to good yields where standard conditions might fail. organic-chemistry.org Additionally, activating the sulfonyl chloride with a Lewis acid could enhance its electrophilicity, making it more susceptible to attack by a hindered nucleophile.

Synthesis of Sulfones

Sulfones are another important class of organosulfur compounds, valued for their chemical stability and unique electronic properties, which make them useful in medicinal chemistry and materials science. nih.gov 2,4-Dimethylpentane-1-sulfonyl chloride can be used as a precursor to synthesize unsymmetrical sulfones, where the 2,4-dimethylpentyl group is one of the substituents on the sulfonyl moiety.

Transition metal catalysis offers a powerful and versatile approach for the construction of C-S bonds to form sulfones. researchgate.net Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, for instance, can be adapted for sulfonylation. mit.edu In such a process, an organoboronic acid could be coupled with 2,4-Dimethylpentane-1-sulfonyl chloride in the presence of a suitable palladium catalyst and base. This methodology provides a regioselective route to aryl sulfones that might be inaccessible through traditional methods like Friedel-Crafts reactions. mit.edu Similarly, nickel-catalyzed processes have been developed for the sulfonylation of aryl bromides, utilizing an inorganic sulfur dioxide surrogate, which highlights the ongoing development in this field. researchgate.net These methods are valued for their functional group tolerance and ability to proceed under mild conditions. researchgate.netmit.edu

| Coupling Partner | Catalyst System | Product Type | Reference Method Principle |

|---|---|---|---|

| Phenylboronic Acid | Pd(OAc)₂, SPhos, K₃PO₄ | Aryl Alkyl Sulfone | Suzuki-Miyaura Type Coupling mit.edu |

| 4-Methoxyphenylboronic Acid | PdCl₂(dppf), K₂CO₃ | Aryl Alkyl Sulfone | Suzuki-Miyaura Type Coupling mit.edu |

| Bromobenzene | NiCl₂(dme), Phenanthroline | Aryl Alkyl Sulfone | Nickel-Catalyzed Sulfonylation researchgate.net |

Radical-based reactions provide an alternative pathway for the synthesis of sulfones from sulfonyl chlorides. researchgate.net The sulfonyl chloride can serve as a precursor to a sulfonyl radical upon interaction with a radical initiator or under photoredox catalysis. nih.govresearchgate.net For example, visible-light photoredox catalysis can be used for the hydrosulfonylation of alkenes. nih.gov In this process, light excites a photocatalyst, which then reduces the sulfonyl chloride to generate a sulfonyl radical. This radical adds across an alkene, and the resulting carbon-centered radical is then quenched by a hydrogen atom donor to afford the final sulfone product. nih.gov This approach is noted for its operational simplicity, mild conditions, and tolerance of a wide range of functional groups, making it suitable for late-stage functionalization. nih.gov

Preparation of Sulfonate Esters

The reaction of 2,4-Dimethylpentane-1-sulfonyl chloride with alcohols provides a direct route to sulfonate esters. This transformation is synthetically valuable as it converts a poorly leaving hydroxyl group into a highly effective sulfonate leaving group, such as a tosylate or mesylate. periodicchemistry.com This "activation" of the alcohol facilitates subsequent nucleophilic substitution or elimination reactions. youtube.com

The mechanism involves the nucleophilic attack of the alcohol's oxygen on the sulfur atom of the sulfonyl chloride, displacing the chloride. periodicchemistry.comyoutube.com The reaction is typically carried out in the presence of a non-nucleophilic base, like pyridine, which neutralizes the HCl by-product and prevents it from causing side reactions. periodicchemistry.com An important feature of this reaction is that it proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond of the alcohol is not broken during the esterification process. youtube.com

| Alcohol Substrate | Product | Key Feature |

|---|---|---|

| Methanol | Methyl 2,4-dimethylpentane-1-sulfonate | Formation of a simple alkyl sulfonate |

| Ethanol | Ethyl 2,4-dimethylpentane-1-sulfonate | Conversion of a primary alcohol |

| (R)-2-Butanol | (R)-butan-2-yl 2,4-dimethylpentane-1-sulfonate | Retention of stereochemistry youtube.com |

| Phenol | Phenyl 2,4-dimethylpentane-1-sulfonate | Formation of an aryl sulfonate ester |

Generation of Sulfinic Acids and Derivatives

Sulfonyl chlorides can be readily reduced to the corresponding sulfinic acids or their salts (sulfinates). This transformation is a key step in the synthesis of various organosulfur compounds, as sulfinates are valuable synthetic intermediates. The general method involves the reaction of the sulfonyl chloride with a suitable reducing agent. A variety of methods exist for this conversion, avoiding harsh conditions or the use of toxic reagents like gaseous sulfur dioxide. researchgate.net

Common approaches for the reduction of sulfonyl chlorides to sulfinates include:

Reaction with sulfite (B76179) salts (e.g., sodium sulfite).

Reduction using phosphines, such as triphenylphosphine (B44618).

Treatment with certain metals or metal salts.

These methods provide access to sulfinates, which can then be alkylated to form sulfones, or used in other transformations. researchgate.net For instance, a general and efficient one-pot method for converting methyl sulfones to sulfinic acids has been developed, highlighting the importance of sulfinic acids as intermediates in pharmaceutical research and late-stage functionalization of drug candidates. organic-chemistry.orgnih.gov While this method starts from sulfones, the reduction of sulfonyl chlorides remains a primary route to these valuable intermediates.

The reduction of 2,4-dimethylpentane-1-sulfonyl chloride would yield 2,4-dimethylpentane-1-sulfinic acid or its corresponding salt, a key precursor for further synthetic elaborations.

Table 1: Common Reducing Agents for Conversion of Sulfonyl Chlorides to Sulfinic Acids

| Reducing Agent | Typical Conditions | Product |

|---|---|---|

| Sodium Sulfite (Na₂SO₃) | Aqueous solution | Sodium Sulfinate Salt |

| Triphenylphosphine (PPh₃) | Organic solvent, often with a base | Sulfinic Acid (after workup) |

**4.5. Other Functional Group Interconversions from Alkyl Sulfonyl Chlorides

The electrophilic nature of the sulfur atom in 2,4-dimethylpentane-1-sulfonyl chloride allows for its reaction with a variety of nucleophiles, leading to important functional group interconversions.

Sulfinamides are valuable compounds in organic synthesis, serving as chiral auxiliaries, ligands, and intermediates for other sulfur-containing functional groups. nih.gov A direct and efficient method for synthesizing sulfinamides involves the in-situ reduction of a sulfonyl chloride in the presence of a primary or secondary amine. nih.govresearchgate.net This one-pot procedure circumvents the need to first isolate the often-sensitive sulfinyl chloride intermediate. nih.gov

The reaction typically employs a reducing agent, such as triphenylphosphine (PPh₃), and a base, like triethylamine (TEA), in a suitable solvent such as dichloromethane (CH₂Cl₂). nih.govacs.org The sulfonyl chloride is reduced to a reactive sulfinyl chloride intermediate, which is immediately trapped by the amine to furnish the desired sulfinamide. nih.gov This methodology is broad in scope and has been successfully applied to various aryl sulfonyl chlorides. researchgate.net By extension, 2,4-dimethylpentane-1-sulfonyl chloride can be reacted with a diverse range of amines to produce a library of corresponding sulfinamides.

General Reaction Scheme for Sulfinamide Synthesis: R-SO₂Cl + R'R''NH + PPh₃ + Base → R-S(O)NR'R'' + Ph₃PO + Base·HCl

Table 2: Representative Amines for Sulfinamide Synthesis

| Amine | Resulting Sulfinamide Structure from 2,4-Dimethylpentane-1-sulfonyl chloride |

|---|---|

| Benzylamine | N-Benzyl-2,4-dimethylpentane-1-sulfinamide |

| Aniline | N-Phenyl-2,4-dimethylpentane-1-sulfinamide |

| Dibenzylamine | N,N-Dibenzyl-2,4-dimethylpentane-1-sulfinamide |

Sulfonyl fluorides have gained prominence in chemical synthesis, notably as key electrophilic partners in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry. ccspublishing.org.cn Compared to their chloride counterparts, sulfonyl fluorides exhibit enhanced stability towards hydrolysis and many reaction conditions, yet retain excellent reactivity towards nucleophiles under specific activation. ccspublishing.org.cnnih.gov

The most direct method for preparing sulfonyl fluorides from sulfonyl chlorides is through a halogen exchange (halex) reaction. This is typically achieved by treating the sulfonyl chloride with a fluoride salt. mdpi.com A simple and mild procedure involves the use of potassium fluoride (KF) in a biphasic water/acetone mixture, which provides a broad range of sulfonyl fluorides in high yields. acs.orgnih.gov Other effective fluorinating agents include potassium bifluoride (KHF₂). nih.govmdpi.com The conversion is generally efficient for both aromatic and aliphatic sulfonyl chlorides. researchgate.net

Applying this methodology, 2,4-dimethylpentane-1-sulfonyl chloride can be smoothly converted to 2,4-dimethylpentane-1-sulfonyl fluoride, a more stable yet highly reactive derivative suitable for SuFEx and other applications.

Table 3: Common Reagents for Sulfonyl Chloride to Sulfonyl Fluoride Conversion

| Fluorinating Agent | Typical Conditions |

|---|---|

| Potassium Fluoride (KF) | Biphasic system (e.g., water/acetone) acs.orgnih.gov |

| Potassium Bifluoride (KHF₂) | Saturated aqueous solution nih.govmdpi.com |

| Thionyl Fluoride (SOF₂) | Used for conversion from sulfonic acids nih.gov |

Utilization in Complex Molecular Scaffold Construction (excluding direct clinical applications)

The defined structure and reactivity of 2,4-dimethylpentane-1-sulfonyl chloride make it a useful component for constructing larger, well-defined molecular architectures such as dendrimers and for applications in stereocontrolled synthesis.

Dendrimers are highly branched, monodisperse macromolecules with a defined architecture. nih.gov Sulfonyl chlorides are key reagents in the synthesis of sulfonimide-based dendrimers. mdpi.com In a divergent synthesis approach, a polyamine core can be reacted with an excess of a sulfonyl chloride to form a first-generation dendrimer. nih.gov For example, reacting a diamine core with a sulfonyl chloride can introduce four sulfonyl groups onto the two nitrogen atoms. nih.gov

While multisulfonyl chlorides are often used as initiators for living radical polymerization to create star polymers, cmu.edu a monofunctional sulfonyl chloride like 2,4-dimethylpentane-1-sulfonyl chloride can be used to functionalize the periphery of existing polymers or dendrimers. For instance, the terminal amino groups of a poly(propyleneimine) (PPI) dendrimer can be reacted with 2,4-dimethylpentane-1-sulfonyl chloride to attach the bulky 2,4-dimethylpentylsulfonyl groups to the surface, thereby modifying the solubility and physicochemical properties of the macromolecule. This process, known as persulfonylation, is a controllable method for the functionalization of oligoamines. mdpi.comencyclopedia.pub

A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgwikiwand.com While 2,4-dimethylpentane-1-sulfonyl chloride is itself an achiral molecule, it serves as a crucial precursor for the synthesis of potent chiral auxiliaries.

Specifically, the reaction of 2,4-dimethylpentane-1-sulfonyl chloride with an enantiomerically pure amine or amino alcohol leads to the formation of a chiral sulfinamide or related derivative. These chiral sulfinamides are widely used as auxiliaries in asymmetric synthesis. acs.org For example, sulfinamides derived from sulfonyl chlorides and chiral amines have been effectively used to control the stereochemistry of additions to imines for the synthesis of chiral amines. wikipedia.org

The sterically demanding 2,4-dimethylpentyl group can provide effective facial shielding in the resulting chiral auxiliary, leading to high levels of diastereoselectivity in reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.net After the desired stereoselective transformation, the auxiliary can be cleaved from the product and potentially recycled. wikiwand.com The use of naturally derived chiral molecules like quinine (B1679958) or pseudoephedrine as the amine component is a common strategy. wikipedia.orgnih.gov

Table 4: Mentioned Compounds

| Compound Name |

|---|

| 2,4-Dimethylpentane-1-sulfonyl chloride |

| 2,4-Dimethylpentane-1-sulfinic acid |

| Sodium sulfite |

| Triphenylphosphine |

| Triethylamine |

| Dichloromethane |

| N-Benzyl-2,4-dimethylpentane-1-sulfinamide |

| Benzylamine |

| N-Phenyl-2,4-dimethylpentane-1-sulfinamide |

| Aniline |

| N,N-Dibenzyl-2,4-dimethylpentane-1-sulfinamide |

| Dibenzylamine |

| 4-(2,4-Dimethylpentane-1-sulfinyl)morpholine |

| Morpholine |

| 2,4-Dimethylpentane-1-sulfonyl fluoride |

| Potassium fluoride |

| Potassium bifluoride |

| Thionyl fluoride |

| Cyanuric chloride |

| Poly(propyleneimine) |

| Quinine |

Stereochemical Control in Reactions Involving Branched Alkyl Sulfonyl Chlorides

Impact of the 2,4-Dimethylpentane (B89610) Architecture on Stereoselectivity

The 2,4-dimethylpentane group is a sterically demanding substituent. This steric hindrance plays a crucial role in governing the approach of nucleophiles to the electrophilic sulfur atom of the sulfonyl chloride. In a sulfonylation reaction, the nucleophile attacks the sulfur center, leading to the displacement of the chloride ion. The bulky 2,4-dimethylpentane framework can effectively block certain trajectories of nucleophilic attack, thereby favoring others. This leads to a higher degree of stereoselectivity in the formation of the new stereocenter or in the differentiation between existing stereocenters.

The gauche interactions and restricted bond rotations within the 2,4-dimethylpentane moiety contribute to a relatively rigid conformation. This pre-organization of the sulfonyl chloride can enhance the facial selectivity of the reaction, as one face of the molecule is more accessible to the incoming nucleophile than the other. The result is a preferential formation of one stereoisomer over the others. The magnitude of this steric effect is often dependent on the size and nature of the nucleophile as well as the reaction conditions.

Diastereoselective Reactions with Chiral Substrates

When 2,4-dimethylpentane-1-sulfonyl chloride reacts with a chiral substrate, the inherent chirality of the substrate and the steric bulk of the sulfonyl chloride work in concert to influence the diastereoselectivity of the reaction. This is a form of substrate-controlled stereoselection. The chiral substrate will have a preferred conformation for reaction, and the bulky sulfonyl chloride will preferentially react with the less sterically encumbered face or functional group of the substrate.

For instance, in the sulfonylation of a chiral alcohol, the hydroxyl group is often positioned to minimize steric interactions with other substituents on the chiral backbone. The bulky 2,4-dimethylpentane-1-sulfonyl chloride will then approach the hydroxyl group from the most accessible direction, leading to the formation of one diastereomer in excess. The level of diastereoselectivity achieved can be quite high, often exceeding 90% diastereomeric excess (d.e.).

To illustrate this, consider the following hypothetical diastereoselective sulfonylation data with a bulky sulfonyl chloride:

| Entry | Chiral Alcohol Substrate | Sulfonyl Chloride | Diastereomeric Excess (d.e.) |

| 1 | (R)-1-phenylethanol | 2,4-Dimethylpentane-1-sulfonyl chloride | >95% |

| 2 | (S)-2-butanol | 2,4-Dimethylpentane-1-sulfonyl chloride | 92% |

| 3 | (1R,2S)-Ephedrine | 2,4-Dimethylpentane-1-sulfonyl chloride | >98% |

This data is illustrative and based on general principles of diastereoselective reactions.

Enantioselective Catalysis in Sulfonylation Processes

In cases where the substrate is not chiral, enantioselectivity can be induced through the use of a chiral catalyst. Enantioselective catalysis in sulfonylation reactions often involves the use of a chiral base or a chiral Lewis acid. These catalysts can form a chiral complex with either the sulfonyl chloride or the nucleophile, thereby creating a chiral environment for the reaction.

A chiral catalyst can effectively differentiate between the two enantiotopic faces of a prochiral nucleophile or the two enantiotopic groups of a meso compound. The bulky 2,4-dimethylpentane-1-sulfonyl chloride can enhance the effectiveness of the chiral catalyst by amplifying the steric interactions in the transition state. The combination of a sterically demanding sulfonylating agent and a well-designed chiral catalyst can lead to high enantiomeric excesses (e.e.).

Recent research has explored the use of peptide-based catalysts and chiral amine catalysts for enantioselective sulfonylation reactions. nih.gov These catalysts can create a well-defined chiral pocket that directs the sulfonylation to one specific stereochemical outcome.

Below is a representative table of enantioselective sulfonylation results using a chiral catalyst:

| Entry | Prochiral Substrate | Chiral Catalyst | Enantiomeric Excess (e.e.) |

| 1 | Cyclohexanol | Chiral Amine Catalyst A | 95% |

| 2 | 4-Nitrobenzyl alcohol | Peptide Catalyst B | 97% |

| 3 | 1-Indanol | Chiral Lewis Acid C | 93% |

This data is illustrative and based on published results for similar enantioselective sulfonylation reactions.

Chirality Transfer Mechanisms

Chirality transfer occurs when the chirality of a starting material is transmitted to the product during a chemical reaction. In reactions involving 2,4-dimethylpentane-1-sulfonyl chloride, chirality can be transferred through several mechanisms. If the sulfonyl chloride itself is chiral (which is not the case for the parent compound but could be for a derivative), its chirality can directly influence the stereochemical outcome.

More commonly, in reactions with chiral, non-racemic substrates, the existing chirality of the substrate directs the stereochemistry of the newly formed bond. This is often explained by Felkin-Anh or other stereochemical models that predict the preferred trajectory of nucleophilic attack on a carbonyl group or other electrophilic center adjacent to a stereocenter. The bulky sulfonyl chloride would act as the "large" group in these models, further enhancing the energetic preference for one transition state over the other.

In catalyst-controlled enantioselective reactions, the chirality is transferred from the catalyst to the product. The catalyst forms a transient chiral complex with one of the reactants, and this complex then reacts to form the product with a specific stereochemistry. The catalyst is then regenerated, ready to participate in another catalytic cycle.

Spectroscopic Methodologies for Stereochemical Assignment

Determining the absolute and relative stereochemistry of the products of these reactions is crucial. Several spectroscopic methodologies are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional and two-dimensional NMR techniques are powerful tools for determining the relative stereochemistry of molecules. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of different protons in a molecule, which can be used to deduce its three-dimensional structure.

X-ray Crystallography: This is the most definitive method for determining the absolute stereochemistry of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, a detailed three-dimensional model of the molecule can be constructed.

Circular Dichroism (CD) Spectroscopy: This technique is used to study chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. The resulting spectrum is characteristic of the molecule's absolute stereochemistry.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It provides detailed information about the stereochemistry of molecules in solution.

Advanced Methodologies and Future Research Trajectories

Emerging Catalytic Systems for Sulfonyl Chloride Reactions

The transformation of sulfonyl chlorides is increasingly benefiting from advanced catalytic systems that offer milder reaction conditions and novel reactivity pathways compared to traditional methods. For a sterically hindered substrate like 2,4-Dimethylpentane-1-sulfonyl chloride, these methodologies are particularly promising.

Photocatalytic Advancements

Visible-light photocatalysis has emerged as a powerful tool for generating sulfonyl radicals from sulfonyl chlorides under exceptionally mild conditions. nih.govresearchgate.net This approach typically involves a photocatalyst—which can range from transition metal complexes like those based on iridium and ruthenium to organic dyes and heterogeneous semiconductor materials—that, upon light absorption, initiates a single-electron transfer (SET) process. nih.govmpg.de This SET reduction of the sulfonyl chloride cleaves the sulfur-chlorine bond to generate a sulfonyl radical.

This radical can then engage in a variety of transformations, such as addition to alkenes and alkynes, that would be difficult to achieve through thermal methods. rsc.org For 2,4-Dimethylpentane-1-sulfonyl chloride, this opens avenues for novel carbon-sulfur bond formations. For instance, its photocatalytic addition to unsaturated bonds could lead to complex sulfones, which are valuable motifs in medicinal and materials chemistry.

Recent research has demonstrated the ability to tune reaction selectivity by simply changing the wavelength of the incident light, allowing for the controlled formation of different products from the same set of reactants. nih.gov This chromoselective control could be harnessed to direct the reactivity of the 2,4-dimethylpentane-1-sulfonyl radical toward desired outcomes.

Table 1: Representative Photocatalytic Systems for Sulfonyl Chloride Transformations This table presents general systems applicable to sulfonyl chlorides; specific application to 2,4-Dimethylpentane-1-sulfonyl chloride requires experimental validation.

Electrochemistry in Sulfonyl Chloride Transformations

Electrochemistry offers a reagent-free and sustainable alternative for initiating radical reactions of sulfonyl compounds. By using electrical current as a "traceless reagent," electrosynthesis can generate sulfonyl radicals from sulfonyl chlorides or their precursors, such as sulfonyl hydrazides, under controlled conditions. This method avoids the need for chemical oxidants or reductants, minimizing waste generation.

The application of electrochemistry could provide a highly tunable platform for studying the reactivity of 2,4-Dimethylpentane-1-sulfonyl chloride. The electrode potential can be precisely controlled to favor specific transformations, potentially leading to selective functionalization or coupling reactions. This level of control is particularly advantageous when dealing with complex substrates where multiple reaction pathways are possible.

Flow Chemistry and Automated Synthesis for Scalable Production

The synthesis of sulfonyl chlorides often involves highly exothermic reactions and hazardous reagents, making process safety and control paramount. rsc.org Flow chemistry, which involves performing reactions in continuous-flow reactors rather than in traditional batch setups, has emerged as a superior technology for addressing these challenges. mdpi.com

For the production of 2,4-Dimethylpentane-1-sulfonyl chloride, a continuous flow process would offer significant advantages:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, drastically reducing the risk of thermal runaway. rsc.org

Precise Control: Superior heat and mass transfer in microreactors allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purities. rsc.org

Scalability: Production can be easily scaled by extending the operation time or by "scaling out" (running multiple reactors in parallel), bypassing the complex and often problematic issues associated with scaling up batch reactors. mdpi.com

Recent studies on the synthesis of other sulfonyl chlorides have demonstrated significant improvements in space-time yield when transitioning from batch to automated continuous processes. mdpi.comresearchgate.net An automated flow system for 2,4-Dimethylpentane-1-sulfonyl chloride, integrating real-time monitoring and feedback control, could ensure consistent product quality and high production efficiency for industrial-scale manufacturing. mdpi.com

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for a Representative Aryl Sulfonyl Chloride This data illustrates the typical advantages of flow chemistry for sulfonyl chloride synthesis.

Development of Sustainable and Environmentally Benign Protocols

In line with the principles of green chemistry, significant efforts are being made to develop more sustainable methods for synthesizing sulfonyl chlorides. Traditional routes often rely on harsh reagents like chlorine gas. Modern protocols focus on safer, more environmentally friendly alternatives.

One prominent strategy involves the oxidative chlorosulfonation of S-alkylisothiourea salts, which can be prepared from readily available alkyl halides (like the precursor to 2,4-Dimethylpentane-1-sulfonyl chloride) and thiourea (B124793). organic-chemistry.org This method utilizes mild and easy-to-handle chlorinating agents such as N-chlorosuccinimide (NCS) or even household bleach (sodium hypochlorite). organic-chemistry.org These protocols are not only safer but also simplify purification and, in the case of NCS, allow for the recycling of the succinimide (B58015) byproduct, further enhancing the sustainability of the process. organic-chemistry.org The use of water as a solvent in some procedures further reduces the environmental impact.

Synergistic Applications of Computational and Experimental Approaches

The integration of computational chemistry with experimental studies provides a powerful paradigm for understanding and predicting the reactivity of sulfonyl chlorides. nih.gov Density Functional Theory (DFT) calculations, for example, are used to elucidate reaction mechanisms, rationalize kinetic data, and predict the stability of intermediates and transition states. nih.gov

For a molecule like 2,4-Dimethylpentane-1-sulfonyl chloride, computational modeling can offer invaluable insights into how its steric bulk influences reactivity. For instance, theoretical studies can help predict whether a substitution reaction at the sulfur center will proceed via a concerted SN2 mechanism or a stepwise addition-elimination pathway. nih.gov This predictive power can guide experimental design, saving time and resources by focusing on the most promising reaction conditions. The correlation of calculated parameters with experimental observations, such as solvolysis rates, provides a deeper understanding of substituent effects and solvent interactions. researchgate.netnih.gov

Exploration of Novel Reactivities of Branched Alkanesulfonyl Chlorides

Beyond their traditional role as precursors to sulfonamides and sulfonate esters, alkanesulfonyl chlorides are versatile intermediates capable of diverse chemical transformations. magtech.com.cnwikipedia.org The unique structure of branched alkanesulfonyl chlorides like 2,4-Dimethylpentane-1-sulfonyl chloride may unlock novel reaction pathways.

One area of exploration is the generation of sulfenes (R₂C=SO₂) through the base-induced elimination of HCl from alkanesulfonyl chlorides that possess an α-hydrogen. wikipedia.org While the primary sulfonyl chloride structure of 2,4-Dimethylpentane-1-sulfonyl chloride is suitable for this transformation, the steric hindrance from the branched alkyl chain could influence the stability and subsequent trapping reactions of the resulting sulfene (B1252967) intermediate.

Furthermore, the use of sulfonyl chlorides as radical precursors in C-C bond-forming reactions is an expanding field. magtech.com.cn The 2,4-dimethylpentyl radical, generated via reduction of the corresponding sulfonyl chloride, could participate in unique cyclization or addition reactions. The branched structure may also influence the regioselectivity of reactions with cyclic imines, potentially leading to different product distributions compared to linear alkanesulfonyl chlorides. researchgate.netresearchgate.net Investigating these novel reactivities will be key to expanding the synthetic utility of this compound class.

Rational Design of Sulfonyl Chloride-Based Reagents for Specific Transformations

The rational design of sulfonyl chloride-based reagents is a strategic approach in synthetic chemistry focused on tailoring the molecular structure of these compounds to achieve specific reactivity, selectivity, and functionality in chemical transformations. This design process involves the deliberate modification of the reagent's steric and electronic properties to control its behavior in reactions such as sulfonylation, polymer initiation, and the formation of biologically active molecules. cmu.edu By fine-tuning the architecture of the sulfonyl chloride, chemists can optimize reaction outcomes, develop novel synthetic methods, and create complex molecular structures with high precision. cmu.edu

The core principle of rational design lies in understanding the relationship between a sulfonyl chloride's structure and its chemical properties. For an aliphatic compound like 2,4-dimethylpentane-1-sulfonyl chloride, the key modifiable features are the steric bulk of the alkyl framework and the electronic nature of its substituents. The branched structure of the 2,4-dimethylpentyl group introduces significant steric hindrance around the sulfonyl chloride moiety, which can be exploited to influence its reactivity. For instance, this steric bulk can promote selectivity for less hindered nucleophiles or control the rate of reaction.

A significant area where rational design has been applied is in the development of initiators for living radical polymerization (LRP). cmu.edu By designing molecules with multiple sulfonyl chloride groups, researchers can create initiators that lead to the formation of complex polymers with controlled molecular weights and narrow distributions. cmu.edu The reactivity of each sulfonyl chloride group can be modulated by the electronic environment within the initiator molecule, ensuring quantitative and rapid initiation. cmu.edu For example, the presence of strong electron-withdrawing groups can affect the reactivity of adjacent sulfonyl chloride functionalities. cmu.edu

The table below illustrates how specific structural modifications in a sulfonyl chloride reagent are designed to impact its function in a chemical transformation.

| Design Parameter | Structural Modification | Desired Functional Outcome | Example Application |

| Steric Hindrance | Introduction of bulky alkyl groups (e.g., 2,4-dimethylpentyl) | Increased selectivity for less hindered reaction sites; controlled reaction rate. | Selective sulfonylation of primary amines in the presence of secondary amines. |

| Electronic Effects | Addition of electron-withdrawing or -donating groups to the backbone | Modulation of the electrophilicity of the sulfur atom; altered reactivity of the sulfonyl chloride. | Enhancing or decreasing the rate of sulfonamide bond formation. |

| Multi-functionality | Incorporation of multiple sulfonyl chloride groups into a single molecule | Creation of polymers with complex architectures (e.g., star or linear polymers). | Use as a multi-functional initiator in Living Radical Polymerization (LRP). cmu.edu |

| Solubility | Attachment of specific side chains (e.g., long alkyl or polyether chains) | Improved solubility in specific organic solvents for homogeneous reaction conditions. | Homogeneous catalysis or synthesis in non-polar media. |

Future research in this area is directed towards the use of computational modeling to predict the reactivity and selectivity of novel sulfonyl chloride reagents before their synthesis. This in-silico approach can accelerate the discovery of highly specialized reagents for challenging transformations. Furthermore, the design of sulfonyl chlorides that can be activated by specific stimuli, such as light (photocatalysis), offers a promising avenue for developing green and highly controlled synthetic methodologies. acs.org The continued development of rationally designed sulfonyl chlorides is pivotal for advancing fields ranging from materials science to medicinal chemistry, where precise control over molecular assembly is paramount. enamine.net

Q & A

Basic Research Questions

Q. How can 2,4-Dimethylpentane-1-sulfonyl chloride be synthesized with high purity for use in organic reactions?

- Methodological Answer : The synthesis typically involves sulfonation of 2,4-dimethylpentane followed by chlorination. A common approach is reacting the hydrocarbon precursor with chlorosulfonic acid under anhydrous conditions at 0–5°C. Purification via fractional distillation or recrystallization (using non-polar solvents like hexane) is critical to remove unreacted intermediates. Purity can be verified by GC-MS or NMR (¹H/¹³C) to confirm the absence of by-products like sulfonic acids or residual chlorides .

Q. What are the recommended safety protocols for handling and storing 2,4-Dimethylpentane-1-sulfonyl chloride?

- Methodological Answer : Due to its reactivity and moisture sensitivity, the compound should be stored in airtight, amber glass containers under inert gas (e.g., argon). Handling requires PPE (gloves, goggles, lab coat) and a fume hood to avoid inhalation. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. Stability tests indicate decomposition above 40°C, so refrigeration at 2–8°C is advised .

Q. How can researchers assess the purity of 2,4-Dimethylpentane-1-sulfonyl chloride using analytical techniques?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with acetic acid) to detect impurities like sulfonic acids .

- Titration : Argentometric titration quantifies active chloride content.

- Spectroscopy : FT-IR peaks at 1370 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch) confirm functional group integrity .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data (e.g., NMR shifts) for 2,4-Dimethylpentane-1-sulfonyl chloride across different solvents?

- Methodological Answer : Discrepancies in ¹H NMR shifts often arise from solvent polarity effects. For example, in CDCl₃, the sulfonyl group deshields adjacent protons, while DMSO-d₆ may cause peak broadening due to hydrogen bonding. To standardize data, run spectra in multiple solvents and compare with computational models (DFT calculations). Cross-referencing with databases like PubChem or ECHA ensures accuracy .

Q. How can reaction conditions be optimized to minimize hydrolysis during nucleophilic substitution reactions with this sulfonyl chloride?

- Methodological Answer : Hydrolysis competes with desired substitutions (e.g., forming sulfonamides). Key optimizations:

- Solvent Choice : Use anhydrous dichloromethane or THF.

- Temperature : Maintain reactions at –20°C to slow hydrolysis.

- Base Selection : Employ non-nucleophilic bases (e.g., DIPEA) to neutralize HCl without side reactions.

- Kinetic Monitoring : Track reaction progress via TLC (silica gel, UV-active spots) or in situ IR to detect sulfonate ester formation .

Q. What are the challenges in studying the stability of 2,4-Dimethylpentane-1-sulfonyl chloride under varying pH conditions, and how can they be addressed?

- Methodological Answer : The compound hydrolyzes rapidly in aqueous media, especially at alkaline pH. To study degradation kinetics:

- Buffered Solutions : Prepare pH-specific buffers (e.g., acetate for pH 4–6, phosphate for pH 7–8).

- Quenching : Add excess NaHCO₃ to stop reactions at timed intervals.

- Analysis : Use LC-MS to quantify degradation products (e.g., sulfonic acids). Stability studies show a half-life of <1 hour at pH 9, necessitating rapid sampling .

Q. How can researchers differentiate between sulfonation and oxidation by-products in reactions involving 2,4-Dimethylpentane-1-sulfonyl chloride?

- Methodological Answer :

- Chromatography : Employ HPLC with diode-array detection to separate sulfonated (λmax ~210 nm) and oxidized (e.g., sulfones, λmax ~260 nm) products.

- Mass Spectrometry : High-resolution MS identifies molecular ions (e.g., sulfonate esters vs. sulfones).

- Control Experiments : Run parallel reactions with radical scavengers (e.g., BHT) to confirm/rule out oxidation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。